molecular formula C20H27N5O3 B2392239 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 846586-48-9

2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2392239
CAS No.: 846586-48-9
M. Wt: 385.468
InChI Key: QJTUOZBZPLJFLM-UHFFFAOYSA-N
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Description

Its structure comprises:

  • A pyrrolo[2,3-b]quinoxaline core with an amino group at position 2.
  • A 2-methoxyethyl substituent at position 1.
  • A carboxamide group at position 3, functionalized with a 3-(propan-2-yloxy)propyl chain.

Properties

IUPAC Name

2-amino-1-(2-methoxyethyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-13(2)28-11-6-9-22-20(26)16-17-19(25(18(16)21)10-12-27-3)24-15-8-5-4-7-14(15)23-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTUOZBZPLJFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs lie in the substituents at positions 1 and the carboxamide side chain.

Table 1: Structural and Molecular Comparison
Compound (CAS/Reference) Position 1 Substituent Carboxamide Side Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-methoxyethyl 3-(propan-2-yloxy)propyl Not Provided Estimated ~450–470 Hypothesized moderate lipophilicity due to ether and alkyl chains
578759-99-6 () 2-methoxybenzyl 3-ethoxypropyl C₂₄H₂₇N₅O₃ 433.5 Higher aromaticity; potential π-π interactions
836638-56-3 () 3-chloro-4-methoxyphenyl 2-chlorobenzyl C₂₆H₂₂Cl₂N₅O₂ ~505.4 (estimated) Increased lipophilicity due to Cl substituents
376605-55-9 () 2,5-dimethoxyphenyl 2-(4-morpholinyl)ethyl C₂₅H₂₈N₆O₄ 476.53 Enhanced solubility via morpholine moiety
836630-67-2 () (E)-(3-hydroxybenzylidene)amino 2-methoxyethyl C₂₃H₂₃N₆O₃ ~455.5 (estimated) Potential hydrogen-bonding via hydroxyl group

Physicochemical and Spectroscopic Insights

  • Lipophilicity : Chlorinated analogs (e.g., ) exhibit higher logP values compared to methoxy- or morpholine-containing derivatives (), aligning with the hydrophobic nature of halogens .
  • Solubility : Morpholine () and hydroxybenzylidene () substituents may enhance aqueous solubility through hydrogen-bonding interactions .
  • NMR Profiles : highlights that substituent changes (e.g., regions A and B in analogs) alter chemical shifts, reflecting differences in electronic environments. For example, methoxy vs. chloro groups induce distinct deshielding effects on adjacent protons .

Biological Activity

The compound 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology . This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes various functional groups that may contribute to its biological activity. The molecular formula is C20H27N5O3C_{20}H_{27}N_5O_3, and it possesses unique features such as a pyrroloquinoxaline backbone.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may influence various signaling pathways by binding to enzymes or receptors, which can lead to alterations in cellular functions.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have suggested that the compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa has been noted, making it a candidate for further development as an antibacterial agent .

2. Anticancer Activity

Preliminary investigations have indicated potential anticancer effects. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling . This could have implications for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-negative bacteria with an IC50 value indicating significant potency.
Study BReported anticancer effects in vitro, showing reduced viability of cancer cell lines after treatment with the compound.
Study CFound that the compound inhibited NF-κB activation in inflammatory models, suggesting a mechanism for its anti-inflammatory properties.

Comparative Analysis

When compared to other pyrroloquinoxaline derivatives, this compound stands out due to its unique combination of substituents that may enhance its biological activity. Similar compounds often exhibit varying degrees of efficacy based on their structural differences.

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